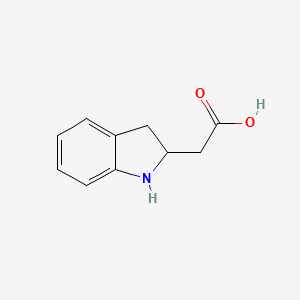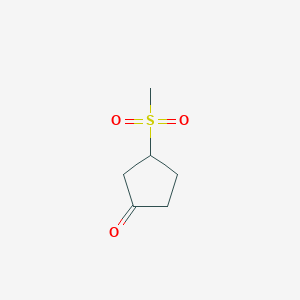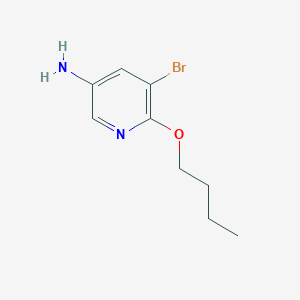![molecular formula C12H17N3O4 B15308923 5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B15308923.png)
5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(tert-butoxy)carbonyl]-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazolo[4,3-c]pyridine core, which is a fused heterocyclic system, and a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom. The presence of the BOC group makes it a valuable intermediate in organic synthesis, particularly in the protection of amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbonyl]-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of protective groups like BOC is crucial in industrial settings to prevent unwanted side reactions and to facilitate the purification process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(tert-butoxy)carbonyl]-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the pyrazolo[4,3-c]pyridine core.
Substitution: Nucleophilic substitution reactions are common, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs
Applications De Recherche Scientifique
5-[(tert-butoxy)carbonyl]-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 5-[(tert-butoxy)carbonyl]-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC group plays a protective role, allowing the compound to be selectively deprotected under mild conditions to reveal the active amine. This deprotection step is crucial for the compound to exert its biological effects, as the free amine can interact with target proteins or nucleic acids, modulating their activity and leading to the desired therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid: Another compound with a BOC protecting group, but with a different core structure.
tert-Butyloxycarbonyl protecting group: Commonly used in organic synthesis for the protection of amines.
Uniqueness
The uniqueness of 5-[(tert-butoxy)carbonyl]-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid lies in its fused heterocyclic system, which provides a versatile scaffold for the development of new molecules with diverse biological activities. The presence of the BOC group further enhances its utility in synthetic chemistry by offering a reliable method for protecting and deprotecting amines.
Propriétés
Formule moléculaire |
C12H17N3O4 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-8-7(6-13-14-8)9(15)10(16)17/h6,9H,4-5H2,1-3H3,(H,13,14)(H,16,17) |
Clé InChI |
RDZMARMQHKDZMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide](/img/structure/B15308858.png)

![3,4-Dihydro-1h-spiro[naphthalene-2,2'-oxirane]](/img/structure/B15308869.png)



![rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15308903.png)



